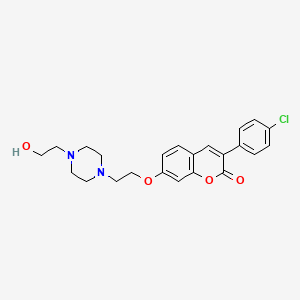
3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H25ClN2O4 and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-chlorophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic derivative belonging to the class of chromenone compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a chromenone core, which is known for various biological properties, and a piperazine moiety that enhances its pharmacological profile.
- Molecular Formula : C24H27ClN2O4
- Molecular Weight : 442.94 g/mol
- CAS Number : 921162-36-9
Structural Characteristics
The compound's structure can be broken down into several functional groups:
- A 4-chlorophenyl group, which may contribute to its biological activity through interactions with biological targets.
- A piperazine ring , known for enhancing solubility and bioavailability.
- An ethoxy group , which can influence the lipophilicity and overall pharmacokinetic properties.
Antimicrobial Activity
Research has indicated that derivatives of chromenone compounds, including those with piperazine substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
Anticancer Potential
The anticancer activity of chromenone derivatives has been documented in multiple studies. For example, a related compound was evaluated for its cytotoxic effects using the MTT assay, revealing promising results against cancer cell lines . The presence of the piperazine moiety is believed to enhance the interaction with cancer cell targets, potentially leading to increased efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological macromolecules. Such studies suggest that the compound may bind effectively to specific receptors or enzymes involved in disease pathways . This computational approach aids in understanding the potential mechanisms through which these compounds exert their biological effects.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, suggesting that this compound could be beneficial in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria .
Study 1: Antimicrobial Efficacy
In a comparative study of synthesized chromenone derivatives, several compounds were tested for their antimicrobial activity using standard methods such as the tube dilution technique. Results indicated that certain derivatives exhibited comparable efficacy to standard antimicrobial agents like ciprofloxacin and fluconazole .
Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer properties of related piperazine-containing chromenones. The results demonstrated that these compounds significantly reduced cell viability in various cancer cell lines compared to control groups, highlighting their potential as therapeutic agents .
属性
IUPAC Name |
3-(4-chlorophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c24-19-4-1-17(2-5-19)21-15-18-3-6-20(16-22(18)30-23(21)28)29-14-12-26-9-7-25(8-10-26)11-13-27/h1-6,15-16,27H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMALWYBAZSTOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














